1-Methyl-3-pentylimidazolium bis(trifluoromethylsulfonyl)imide
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Overview
Description
1-Methyl-3-pentylimidazolium bis(trifluoromethylsulfonyl)imide is an ionic liquid with the chemical formula C11H17F6N3O4S2 and a molecular weight of 433.39 g/mol . This compound is known for its unique properties, including high thermal stability, low volatility, and excellent ionic conductivity . It is widely used in various scientific and industrial applications due to these properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyl-3-pentylimidazolium bis(trifluoromethylsulfonyl)imide can be synthesized through a multi-step process involving the reaction of 1-methylimidazole with pentyl bromide to form 1-methyl-3-pentylimidazolium bromide . This intermediate is then reacted with lithium bis(trifluoromethylsulfonyl)imide to yield the final product . The reaction conditions typically involve the use of solvents such as acetonitrile and are carried out under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity . The final product is purified through techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-pentylimidazolium bis(trifluoromethylsulfonyl)imide undergoes various types of chemical reactions, including:
Substitution Reactions: The imidazolium cation can participate in nucleophilic substitution reactions, where the pentyl group can be replaced by other alkyl or aryl groups.
Oxidation and Reduction Reactions: The compound can undergo redox reactions, particularly in the presence of strong oxidizing or reducing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and aryl halides, with reaction conditions involving solvents like acetonitrile and temperatures ranging from room temperature to reflux.
Oxidation and Reduction: Reagents such as potassium permanganate (oxidizing agent) and sodium borohydride (reducing agent) are commonly used.
Major Products Formed
Substitution Reactions: The major products are substituted imidazolium salts with different alkyl or aryl groups.
Oxidation and Reduction: The products depend on the specific reagents used but can include oxidized or reduced forms of the imidazolium cation.
Scientific Research Applications
1-Methyl-3-pentylimidazolium bis(trifluoromethylsulfonyl)imide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-methyl-3-pentylimidazolium bis(trifluoromethylsulfonyl)imide involves its ability to stabilize ionic species and facilitate ion transport . The imidazolium cation interacts with various molecular targets, including proteins and enzymes, through electrostatic interactions and hydrogen bonding . This interaction can alter the conformation and activity of the target molecules, leading to enhanced stability and functionality .
Comparison with Similar Compounds
1-Methyl-3-pentylimidazolium bis(trifluoromethylsulfonyl)imide is unique among ionic liquids due to its specific combination of thermal stability, low volatility, and high ionic conductivity . Similar compounds include:
1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide: Similar in structure but with an ethyl group instead of a pentyl group.
1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide: Contains a butyl group instead of a pentyl group.
1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide: Contains a hexyl group instead of a pentyl group.
These similar compounds share many properties with this compound but differ in their specific applications and performance characteristics due to the variations in their alkyl chain lengths .
Properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1-methyl-3-pentylimidazol-1-ium |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N2.C2F6NO4S2/c1-3-4-5-6-11-8-7-10(2)9-11;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h7-9H,3-6H2,1-2H3;/q+1;-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZIXRLDZQRSNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F6N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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